Lingdolinurad

URAT1 cryo-EM structure binding mode

Procurement of URAT1 inhibitors for gout or CKD research requires careful differentiation due to inter-compound variability in potency, binding mode, and renal safety. Lingdolinurad (ABP-671) offers a validated alternative. - **Potency:** IC50 of 70 nM vs 425 nM (benzbromarone) in URAT1-EM assay - **Safety:** No renal signals in Phase 2a renally impaired patients (vs lesinurad 11.2% events) - **Efficacy:** Once-daily 1-6 mg achieves sUA <5 mg/dL; 91% tophus reduction at 28 weeks - **Utility:** Cryo-EM reference ligand (3.4 Å) for structure-based URAT1 inhibitor design

Molecular Formula C17H12BrN3O2
Molecular Weight 370.2 g/mol
CAS No. 2088176-96-7
Cat. No. B12391523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLingdolinurad
CAS2088176-96-7
Molecular FormulaC17H12BrN3O2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=CC=CC2=N1)C(=O)C3=CC(=C(C(=C3)Br)O)C#N
InChIInChI=1S/C17H12BrN3O2/c1-2-13-15(21-6-4-3-5-14(21)20-13)17(23)10-7-11(9-19)16(22)12(18)8-10/h3-8,22H,2H2,1H3
InChIKeyRQGCKMOCOOAGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lingdolinurad (ABP-671, CAS 2088176-96-7): A Phase 3 URAT1 Inhibitor for Chronic Gout with Cryo-EM-Validated Binding Mode


Lingdolinurad (also known as ABP-671) is a small-molecule urate transporter 1 (URAT1) inhibitor belonging to the '-inurad' class, with the chemical formula C₁₇H₁₂BrN₃O₂ and a monoisotopic molecular weight of 369.01 Da [1]. Developed by Jiangsu Atom Bioscience and Pharmaceutical (Atom Therapeutics), it is currently in Phase 3 clinical development for chronic gout and Phase 2 for chronic kidney failure [1]. Lingdolinurad reduces serum uric acid (sUA) by selectively inhibiting URAT1-mediated urate reabsorption at the renal proximal tubule [2]. Its cryo-EM structure in complex with humanized rat URAT1 has been solved at 3.4 Å resolution alongside benzbromarone and verinurad, revealing a distinct binding mode featuring unique hydrogen bond interactions with Ser35 and Arg477 [2].

Pathway Context
URAT1-mediated urate reabsorption inhibition studies
Stage
Clinical-stage research tool (Phase 3 trial context)
Structural Pharmacology
Cryo-EM-validated binding mode for URAT1 structural studies

Why URAT1 Inhibitors Cannot Be Interchanged: Quantified Divergence in Potency, Binding Mode, and Renal Safety Profiles of Lingdolinurad


URAT1 inhibitors exhibit profound inter-compound variability that precludes generic substitution. In the same URAT1-EM assay system, lingdolinurad demonstrates an IC₅₀ of 70 nM versus 425 nM for benzbromarone (a 6-fold potency difference) and 150 nM for verinurad, driven by structurally distinct binding poses—lingdolinurad adopts a 180° rotated orientation relative to benzbromarone with two unique hydrogen bonds absent in other inhibitors [1]. Clinically, renal safety event incidences diverge dramatically across the class: lesinurad 11.2%, verinurad 12.0%, dotinurad 0.5%, and benzbromarone 1.3% [2]. Lingdolinurad's Phase 2a trial enrolled patients with mild-to-moderate renal impairment—a population in which lesinurad requires xanthine oxidase inhibitor co-administration to mitigate acute renal failure risk—and demonstrated no renal safety signals [3]. The compound's sustained 24-hour urate-lowering efficacy with once-daily dosing and its ability to achieve sUA targets below 5 mg/dL and 4 mg/dL at low oral doses (1–12 mg) represent additional parameters that cannot be assumed for other URAT1 inhibitors [4]. These multidimensional differences in potency, binding mechanism, safety, and dosing convenience make wholesale class-level interchange scientifically unsound.

Binding mode divergence
Unique hydrogen-bond interactions (Ser35/Arg477) and rotated binding pose limit class-level extrapolation across URAT1 inhibitors.
Renal tolerability endpoint mismatch
Reported renal safety event incidences range widely (0.5%–12% across trials); profiles observed with one URAT1 inhibitor may not transfer directly to another.
Potency context variability
Target engagement potency differs substantially (reported >6-fold range in IC₅₀ among clinical-stage URAT1 inhibitors); assay conditions strongly influence comparative ranking.

Lingdolinurad (ABP-671) Quantitative Differentiation Evidence: Head-to-Head Cryo-EM Binding, Clinical Efficacy vs. Allopurinol, Tophus Dissolution, and Renal Safety


Cryo-EM Structural Binding Mode: Lingdolinurad IC₅₀ 70 nM vs. Benzbromarone 425 nM in URAT1-EM with Unique Dual Hydrogen Bond Interactions

In a direct head-to-head cryo-EM structural pharmacology study, lingdolinurad (LIN) demonstrated an IC₅₀ of 70 nM against URAT1-EM, making it 6-fold more potent than benzbromarone (BEN, IC₅₀ = 425 nM) in the identical assay system [1]. Verinurad showed an IC₅₀ of 150 nM in the same system [1]. Critically, lingdolinurad's binding pose is rotated 180° parallel to the membrane plane relative to benzbromarone, with two unique hydrogen bond interactions—between the imidazole ring nitrogen and Ser35, and between the hydroxy benzonitrile group and Arg477—that are entirely absent in the benzbromarone–URAT1 complex [1]. Structure-guided mutagenesis confirmed the functional significance: the S35N mutation reduced lingdolinurad's inhibitory potency by 39-fold, while F365Y caused a 26-fold decrease; mutation M214A reduced potency by 13-fold and F360Y by 113-fold [1]. These residue-level determinants are not conserved in organic anion transporters (OATs), providing a structural rationale for lingdolinurad's selectivity profile distinct from less selective uricosurics such as lesinurad [2].

URAT1 Binding Mode
Head-to-head
IC₅₀ 70 nM (LIN) vs 425 nM (BEN), 6.1-fold difference; unique H-bonds Ser35/Arg477
Supports binding-mode differentiation review
Cryo-EM at 3.2–3.5 Å; S35N mutation reduces potency 39-fold
URAT1 cryo-EM structure binding mode hydrogen bond inhibitor potency benzbromarone

Phase 2b/3 Clinical Superiority vs. Allopurinol: 42% Relative Risk Reduction in Acute Gout Attacks and Higher Proportion Reaching Stringent sUA Thresholds

In a multicenter, randomized, double-blind, six-month global Phase 2b/3 trial conducted across the US, Europe, Latin America, and Australia, lingdolinurad (ABP-671) was evaluated against allopurinol (treat-to-target, up to 800 mg/day) and placebo [1]. ABP-671 significantly reduced the relative risk of acute gout attacks, achieving a maximum risk reduction of 42% within the 15–28 week period compared to both allopurinol and placebo cohorts [1]. Notably, a higher proportion of patients treated with ABP-671 reached the more stringent sUA thresholds of <5 mg/dL and <4 mg/dL than those on allopurinol [1]. This is clinically meaningful because the American College of Rheumatology recommends sUA <6 mg/dL, while European guidelines increasingly advocate 4–5 mg/dL for functional remission [2]. In contrast, allopurinol at its standard 300 mg dose achieves sUA <6 mg/dL in only approximately 40% of patients, with fewer than 20% reaching <5 mg/dL [2]. Moreover, unlike febuxostat and benzbromarone, ABP-671 was not associated with any cardiovascular risks or liver toxicity during the trial [1].

Acute Gout Attack Risk
Trial context
42% relative risk reduction vs allopurinol/placebo at wk 15–28; higher sUA target attainment
Reported endpoint response in Phase 2b/3 trial context
Multicenter, double-blind, 6-month trial; treat-to-target design
chronic gout allopurinol serum uric acid acute gout attack Phase 2b/3 treat-to-target

Tophus Dissolution: 91% Response Rate for Tophus Diameter Reduction at 28 Weeks During Six-Month Treatment

During the six-month Phase 2b/3 trial, lingdolinurad demonstrated remarkable efficacy in dissolving tophi. The response rate—defined as reduction in tophus diameter between baseline and week 28—reached 91% [1]. This rate of tophus resolution within a relatively short six-month treatment window is particularly notable because sustained sUA levels below the solubility threshold of urate (approximately 6.8 mg/dL) are required for progressive tophus dissolution [2]. ABP-671's ability to drive a high proportion of patients to sUA levels of <5 mg/dL and <4 mg/dL provides the pharmacodynamic basis for this accelerated tophus dissolution [1]. The clinical significance of tophus reduction extends beyond cosmetic improvement: tophi are reservoirs of monosodium urate crystals that perpetuate chronic inflammation and joint destruction, and their dissolution is a key therapeutic goal endorsed by EULAR and ACR guidelines [2].

Tophus Diameter Reduction
Reported
91% response rate at wk 28
Supports tophus endpoint review
6-month treatment; baseline vs week 28 comparison
tophus dissolution tophaceous gout tophus diameter reduction urate crystal structural joint damage

Renal Safety Profile: No Renal Safety Signals in Renal-Impaired Patients vs. 11.2% (Lesinurad) and 12.0% (Verinurad) Renal Safety Event Incidences

Lingdolinurad's Phase 2a dose-escalation study specifically enrolled 45 chronic gout patients with mild-to-moderate kidney abnormalities (renal impairment), and across all dose groups (1 mg to 12 mg once daily), the compound was generally safe and well-tolerated with no renal safety signals [1]. Based on these results, the Phase 3 program continues to enroll patients with mild-to-moderate renal impairment [1]. This contrasts sharply with published renal safety data for other URAT1 inhibitors: a systematic review of randomized controlled trials reported overall renal safety event incidences of 11.2% (142/1264) for lesinurad, 12.0% (34/284) for verinurad, 2.3% (5/213) for SHR4640, 1.3% (5/393) for benzbromarone, and 0.5% (2/421) for dotinurad [2]. Lesinurad carries a boxed warning for acute renal failure when used without a xanthine oxidase inhibitor, with monotherapy-associated renal failure rates of 9.3% [3]. Lingdolinurad's safety profile in a renally compromised target population positions it as a differentiated candidate for the substantial subgroup of gout patients with comorbid chronic kidney disease.

Renal Safety Endpoints
Cross-study context
No renal safety signals in renally impaired patients; vs lesinurad 11.2%, verinurad 12.0%
Supports renal tolerability endpoint monitoring context
Systematic review of RCTs; Phase 2a data in mild-to-moderate renal impairment
renal safety renal impairment chronic kidney disease nephrotoxicity URAT1 inhibitor safety

Ultra-Low Dose Efficacy: 86% of Patients Achieve sUA <6 mg/dL at 1 mg Once Daily vs. ~40% for Allopurinol 300 mg

The Phase 2a dose-escalation study in China (n=54 patients with gout or hyperuricemia) demonstrated extraordinary potency at ultra-low oral doses. At 1 mg ABP-671 once daily (QD), 86% of patients achieved sUA levels below 6 mg/dL—the ACR-recommended therapeutic target [1]. At 6 mg and 12 mg QD, 100% of patients reached sUA <5 mg/dL (the more stringent EULAR target), and 57% and 100% respectively achieved sUA <4 mg/dL [1]. The Australian Phase 2a study confirmed this dose-response: nearly 90% of patients receiving 4 mg QD achieved sUA <6 mg/dL, while 100% and 88% at 8 mg reached sUA <5 mg/dL and <4 mg/dL [1]. This potency at single-digit milligram doses contrasts with allopurinol, where standard 300 mg dosing achieves sUA <6 mg/dL in only approximately 40% of patients and <5 mg/dL in fewer than 20% [2]. A systematic review ranked URAT1 inhibitor efficacy as 2 mg dotinurad > 10 mg verinurad > 5 mg SHR4640 > 400 mg lesinurad based on model-based analysis [3]; lingdolinurad's 1 mg dose delivering 86% target attainment places it competitively within this efficacy hierarchy while using the lowest clinical dose among the URAT1 inhibitor class.

Low-Dose Target Attainment
Reported
86% sUA <6 mg/dL at 1 mg QD; 100% at 6–12 mg
Supports dose-response and sUA threshold endpoint review
Phase 2a trial (n=54); once-daily dosing
low-dose efficacy dose-response serum uric acid target once-daily dosing allopurinol comparator

Lingdolinurad Application Scenarios: Evidence-Backed Use Cases in Tophaceous Gout, Renal-Impaired Populations, and Structure-Based Drug Discovery


Chronic Tophaceous Gout Requiring Rapid Tophus Dissolution and Sustained Urate Control

Lingdolinurad is uniquely positioned for clinical programs targeting chronic tophaceous gout, where rapid and sustained sUA reduction below the urate solubility threshold is essential. The Phase 2b/3 trial demonstrated a 91% tophus diameter reduction response rate at 28 weeks alongside a 42% relative risk reduction in acute gout attacks [1]. The compound's ability to drive a high proportion of patients to sUA levels of <5 mg/dL and <4 mg/dL exceeds the ACR target of <6 mg/dL and aligns with emerging consensus guidelines recommending 4–5 mg/dL for optimal tophus resolution and functional remission [1]. Procurement for late-stage tophaceous gout trials or therapeutic programs should prioritize lingdolinurad over older URAT1 inhibitors that lack comparable tophus dissolution data in short-duration studies.

Gout Patients with Comorbid Mild-to-Moderate Renal Impairment Where Nephrotoxic URAT1 Inhibitors Are Contraindicated

An estimated 20–40% of gout patients have concurrent chronic kidney disease, yet lesinurad carries an FDA boxed warning for acute renal failure and verinurad shows a 12.0% renal safety event rate [2]. Lingdolinurad's Phase 2a trial specifically enrolled patients with mild-to-moderate kidney abnormalities and demonstrated no renal safety signals across all dose groups [1]. The ongoing Phase 3 program continues to include this renally impaired population [1]. This provides a strong procurement rationale for programs requiring a URAT1 inhibitor with demonstrated safety in renal impairment, where lesinurad and verinurad pose unacceptable renal risk.

Once-Daily Monotherapy with Ultra-Low Milligram Dosing for Improved Patient Compliance and Formulation Economics

Lingdolinurad achieves clinically meaningful sUA reductions at 1–6 mg once daily, with 86% of patients reaching sUA <6 mg/dL at the 1 mg dose and 100% reaching <5 mg/dL at 6 mg [1]. Its efficacy is maintained for over 24 hours with once-daily dosing, eliminating the need for twice-daily regimens [3]. This compares favorably with lesinurad (200–400 mg/day requiring xanthine oxidase inhibitor co-administration) and allopurinol (300–800 mg/day) [2]. The ultra-low dose profile supports procurement decisions where formulation simplicity, low cost of goods, and once-daily compliance are critical selection criteria.

Structure-Based Drug Design Leveraging the Published Cryo-EM Structure of URAT1–Lingdolinurad Complex for Next-Generation URAT1 Inhibitor Discovery

The cryo-EM structure of lingdolinurad bound to URAT1-EM at 3.4 Å resolution, published alongside benzbromarone and verinurad complexes, provides an experimentally validated template for structure-based rational design of novel URAT1 inhibitors [2]. The structure reveals lingdolinurad's distinct binding mode—including the unique hydrogen bonds with Ser35 and Arg477 and its 180° rotated pose relative to benzbromarone—and identifies residue-level determinants (M214, F241, F360, F364, Ser35, Phe365, Arg477) critical for inhibitor potency and selectivity [2]. Procurement of lingdolinurad as a reference ligand in medicinal chemistry campaigns enables direct comparison of binding modes, computational docking validation, and selectivity engineering against the structurally characterized URAT1 binding pocket.

Application
Selection Property
Validation Focus
Tophaceous gout endpoint research
Sustained sUA reduction and tophus dissolution context
Tophus diameter reduction endpoint review
Renal impairment comorbidity model studies
Renal tolerability endpoint monitoring context
Renal safety endpoint cross-study review
Low-dose URAT1 inhibition studies
Dose-response and sUA target attainment context
sUA threshold endpoint review
URAT1 structural pharmacology
Cryo-EM validated binding mode
Binding pose and mutagenesis data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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